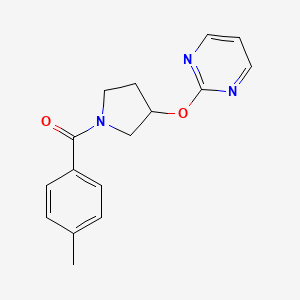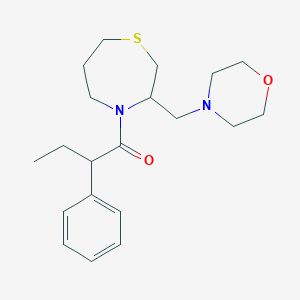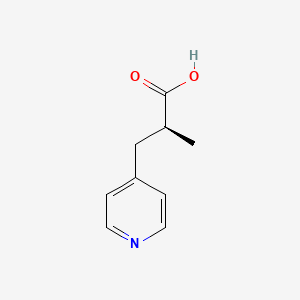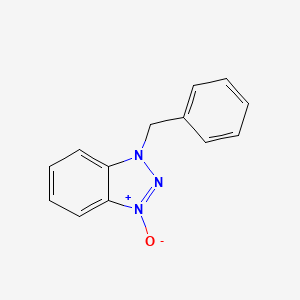![molecular formula C7H8F2N2O2 B2895221 [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 957487-29-5](/img/structure/B2895221.png)
[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid” is a chemical compound with the CAS Number: 957487-29-5 . It is not a hazardous compound and is available in solid form . The IUPAC name for this compound is 2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C7H8F2N2O2 . The InChI code for this compound is 1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 190.15 . It is a solid at room temperature . The compound is not hazardous .Wissenschaftliche Forschungsanwendungen
Antifungal Applications
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid: derivatives have been synthesized and tested for their antifungal activities. These compounds have shown moderate to excellent activities against phytopathogenic fungi, which are harmful to crops . The introduction of the difluoromethyl group in these molecules has been crucial for their fungicidal properties, making them potent inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain .
Agricultural Chemical Development
The compound’s derivatives are part of a class of fungicides known as SDH inhibitors (SDHIs). They are used to protect crops against a wide range of fungal diseases, including seed- and soilborne diseases, foliar cereal diseases, and more . The difluoromethyl group adjacent to the acid function has been identified as optimal for fungicidal efficacy, leading to the development of several commercial fungicides .
Late-stage Difluoromethylation
In medicinal chemistry, the late-stage introduction of fluorine atoms into organic compounds can significantly alter their biological activity. The compound can be used in late-stage difluoromethylation processes to introduce difluoromethyl groups into various molecules, enhancing their pharmaceutical properties .
Synthesis of Novel Heterocycles
The compound serves as a precursor for synthesizing novel heterocyclic compounds with difluoromethyl groups. These heterocycles are scarcely known and require unique synthesis routes, such as the van Leusen pyrrole synthesis and the halogen dance reaction . These novel compounds expand the chemical space for drug discovery and development.
Molecular Docking Studies
Molecular docking studies have utilized derivatives of this compound to understand their interaction with biological targets. For instance, the carbonyl oxygen atom of certain derivatives could form hydrogen bonds with specific amino acids on SDH, providing insights into their mode of action .
Process Chemistry
The advancements in difluoromethylation techniques, including those involving this compound, have streamlined the synthesis of molecules of pharmaceutical relevance. These techniques are of great interest in process chemistry, where efficiency and selectivity are crucial for the large-scale production of active pharmaceutical ingredients .
Zukünftige Richtungen
The field of difluoromethylation, which this compound is a part of, has seen significant advancements in recent years . The invention of multiple difluoromethylation reagents has benefited this field of research . The precise site-selective installation of CF2H onto large biomolecules such as proteins is an exciting development . These advances have streamlined access to molecules of pharmaceutical relevance, generating interest for process chemistry .
Wirkmechanismus
Target of Action
The primary target of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid acts by inhibiting the activity of succinate dehydrogenase . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of SDH by [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the flow of electrons from FADH2 to ubiquinone is interrupted, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of SDH by [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid leads to a disruption in energy production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .
Eigenschaften
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDOVBRCTYUSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid | |
CAS RN |
957487-29-5 |
Source


|
| Record name | 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-(1H-indol-4-yl)-6,7-dihydro-3H-imidazo[4,5-c]pyridin-5(4H)-yl)-4-oxobutanoic acid](/img/structure/B2895138.png)

![3-(2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-4-carbonyl)pyridin-2(1H)-one](/img/structure/B2895142.png)




![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-(2-fluorophenoxy)acetyl)azetidine-3-carboxamide](/img/structure/B2895150.png)


![2-chloro-N-{[2-(4-methylpiperazin-1-yl)pyridin-4-yl]methyl}pyridine-4-carboxamide](/img/structure/B2895154.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid](/img/structure/B2895156.png)

